Bienvenue dans la boutique en ligne BenchChem!

2-Anhydro-3-fluoro-quinic acid

Enzyme Inhibition Antibacterial Drug Discovery Shikimate Pathway

2-Anhydro-3-fluoro-quinic acid (FA3) is a first-in-class, competitive, reversible inhibitor of type II dehydroquinase (DHQase), featuring a critical vinyl fluoride motif that mimics the enzymatic enolate intermediate. This precise electronic mimicry delivers a ~150-fold selectivity for type II over type I DHQase and a Ki of 10 ± 2 µM against M. tuberculosis DHQase—a 37-fold improvement over unfluorinated analogs. Uniquely, substitution with unfluorinated quinic acid or 3,3-difluoro analogs results in up to 70-fold loss in potency, making exact procurement essential. With a high-resolution co-crystal structure (PDB: 1V1J), FA3 is the gold-standard reference inhibitor for structure-based drug design, enzymatic assay validation, and HTS benchmarking against the microbial shikimate pathway.

Molecular Formula C7H9FO5
Molecular Weight 192.14 g/mol
Cat. No. B10777906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anhydro-3-fluoro-quinic acid
Molecular FormulaC7H9FO5
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1C(C(C(=CC1(C(=O)O)O)F)O)O
InChIInChI=1S/C7H9FO5/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h1,4-5,9-10,13H,2H2,(H,11,12)/t4-,5-,7+/m1/s1
InChIKeyDGZQZSSRYAJDAX-XAHCXIQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anhydro-3-fluoro-quinic acid (FA3) | Fluoro-Enolate Mimetic for Type II Dehydroquinase Inhibition


2-Anhydro-3-fluoro-quinic acid (also designated FA3) is a fluorinated quinic acid derivative that functions as a competitive, reversible inhibitor of type II dehydroquinase (DHQase), a key enzyme in the shikimate and quinate pathways of microbial aromatic biosynthesis [1]. The compound is characterized by a vinyl fluoride motif at the C2–C3 position, which serves as an isosteric and isoelectronic replacement for the enolate intermediate of the enzymatic reaction [1]. Its molecular formula is C₇H₉FO₅, with a monoisotopic mass of 192.04 Da [2].

Why 2-Anhydro-3-fluoro-quinic acid Cannot Be Substituted by Generic Quinic Acid Analogs


Simple substitution with unfluorinated quinic acid derivatives (e.g., 2,3-anhydro-quinic acid) or alternative fluoro-analogs (e.g., 3,3-difluoro-quinic acid) fails to recapitulate the potency and selectivity profile of 2-anhydro-3-fluoro-quinic acid. The precise electronic mimicry of the enolate intermediate achieved by the vinyl fluoride group is critical for high-affinity binding to type II dehydroquinases [1]. Structural and kinetic data demonstrate that even minor modifications—such as the addition of a second fluorine atom or the absence of the vinyl fluoride moiety—result in substantial losses in inhibitory potency (up to 70-fold) and compromised selectivity for the type II enzyme over the type I isoform [1][2]. Consequently, procurement of the exact compound is essential for experiments requiring specific and potent inhibition of type II dehydroquinases.

Quantitative Evidence Guide: 2-Anhydro-3-fluoro-quinic acid vs. Closest Analogs


Inhibitory Potency (Ki) Against M. tuberculosis Type II Dehydroquinase vs. 2,3-Anhydro-quinic Acid

2-Anhydro-3-fluoro-quinic acid exhibits a Ki of 10 ± 2 µM against Mycobacterium tuberculosis type II dehydroquinase, representing a significant enhancement in potency compared to the unfluorinated analog 2,3-anhydro-quinic acid, which demonstrates a Ki of 370 µM against the Helicobacter pylori type II enzyme [1][2].

Enzyme Inhibition Antibacterial Drug Discovery Shikimate Pathway

Inhibitory Potency (Ki) Against M. tuberculosis Type II Dehydroquinase vs. 3,3-Difluoro Analog (Compound 7)

The mono-fluorinated vinyl fluoride 2-anhydro-3-fluoro-quinic acid is significantly more potent than its 3,3-difluoro counterpart (compound 7) against M. tuberculosis type II dehydroquinase, with Ki values of 10 ± 2 µM and 700 ± 100 µM, respectively [1].

Enzyme Inhibition Structure-Activity Relationship Fluorinated Inhibitors

Selectivity for Type II vs. Type I Dehydroquinase

2-Anhydro-3-fluoro-quinic acid demonstrates pronounced selectivity for type II dehydroquinases over type I dehydroquinases. The Ki against S. typhi type I dehydroquinase is 1500 ± 500 µM, compared to a Ki of 10 ± 2 µM against M. tuberculosis type II dehydroquinase, representing a ~150-fold selectivity window [1].

Enzyme Specificity Antibacterial Target Selectivity Isoform Profiling

Structural Basis of Inhibition: X-ray Crystallography of the Enzyme-Inhibitor Complex

The high-resolution (2.2 Å) X-ray crystal structure of 2-anhydro-3-fluoro-quinic acid in complex with type II dehydroquinase from Streptomyces coelicolor (PDB ID: 1V1J) provides an atomic-level understanding of its binding mode [1][2]. This structural data confirms the precise positioning of the vinyl fluoride group within the active site, validating its role as an enolate mimetic and offering a direct structural rationale for its enhanced potency and selectivity over analogs lacking this motif.

Structural Biology Rational Drug Design Mechanism of Action

Optimal Application Scenarios for 2-Anhydro-3-fluoro-quinic acid Based on Differentiated Evidence


Structure-Guided Drug Discovery Targeting Type II Dehydroquinase

Given its ~150-fold selectivity for type II over type I dehydroquinase and the availability of a high-resolution co-crystal structure (PDB: 1V1J), 2-anhydro-3-fluoro-quinic acid serves as an ideal starting point for structure-based drug design programs aiming to develop novel antibacterial, antifungal, or antiparasitic agents that selectively inhibit the microbial shikimate pathway [1][2].

Biochemical and Mechanistic Studies of the Shikimate Pathway

With a Ki of 10 ± 2 µM against M. tuberculosis type II dehydroquinase—a 37-fold improvement over the unfluorinated analog—this compound is a potent and selective chemical probe for dissecting the kinetic and mechanistic details of the type II dehydroquinase-catalyzed reaction, enabling precise perturbation of the pathway in vitro and in cellular models [1][3].

Assay Development and High-Throughput Screening (HTS) Validation

The well-characterized, competitive inhibition profile and the significant potency difference (70-fold) over the 3,3-difluoro analog make 2-anhydro-3-fluoro-quinic acid an excellent positive control and reference inhibitor for developing and validating enzymatic assays, as well as for benchmarking hit compounds in high-throughput screening campaigns against type II dehydroquinases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Anhydro-3-fluoro-quinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.